
1-But-3-ynyl-4-phenylpiperazine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-But-3-ynyl-4-phenylpiperazine dihydrochloride is a chemical compound with the CAS Number: 2418643-13-5 . It has a molecular weight of 287.23 . The IUPAC name for this compound is 1-(but-3-yn-1-yl)-4-phenylpiperazine dihydrochloride .
Synthesis Analysis
The synthesis of piperazine derivatives, such as 1-But-3-ynyl-4-phenylpiperazine, has been a topic of recent research . One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . This reaction, in the presence of DBU, leads to protected piperazines in 81–91% yields . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization reaction gives piperazinopyrrolidinones .Molecular Structure Analysis
The Inchi Code for 1-But-3-ynyl-4-phenylpiperazine dihydrochloride is 1S/C14H18N2.2ClH/c1-2-3-9-15-10-12-16(13-11-15)14-7-5-4-6-8-14;;/h1,4-8H,3,9-13H2;2*1H .Physical And Chemical Properties Analysis
1-But-3-ynyl-4-phenylpiperazine dihydrochloride is a powder at room temperature . The compound is stable under normal shipping temperatures .Scientific Research Applications
Sigma Ligands and Their Affinity Sigma receptors are a class of receptors involved in various physiological processes. Research by Perregaard et al. (1995) focuses on the synthesis of sigma ligands with high affinity for sigma receptors. These compounds, including 1-But-3-ynyl-4-phenylpiperazine derivatives, show selective affinity for the sigma 2 binding site, indicating potential for the development of selective sigma 2 ligands. This has implications for the understanding and modulation of sigma receptor function in neuropharmacology and potentially in the treatment of diseases such as schizophrenia and depression (Perregaard, Moltzen, Meier, & Sanchez, 1995).
Electrochemical Synthesis of Phenylpiperazine Derivatives Nematollahi and Amani (2011) have developed an electrochemical method for synthesizing new phenylpiperazine derivatives, demonstrating an environmentally friendly and efficient approach to synthesizing compounds including 1-But-3-ynyl-4-phenylpiperazine derivatives. This method highlights the potential for creating a variety of phenylpiperazine-based compounds that could be used in further pharmaceutical research and development (Nematollahi & Amani, 2011).
Anticonvulsant Activity of Hybrid Compounds Kamiński et al. (2015) explored the anticonvulsant activity of new hybrid compounds derived from piperazine, showing that some of these derivatives exhibit broad spectra of activity across various seizure models. This suggests that 1-But-3-ynyl-4-phenylpiperazine derivatives could be part of a class of compounds with potential applications in the treatment of epilepsy and other seizure-related disorders (Kamiński, Zagaja, Łuszczki, Rapacz, Andres-Mach, Latacz, & Kieć‐Kononowicz, 2015).
Synthesis and Characterization of Nanocatalysts Research by Pourghasemi Lati et al. (2018) on the synthesis of silica-coated magnetic nanoparticles modified with piperazine structures, including those similar to 1-But-3-ynyl-4-phenylpiperazine, showcases the utility of these compounds in catalysis. This research opens up avenues for the application of phenylpiperazine derivatives in facilitating chemical reactions, particularly in the synthesis of complex organic molecules (Pourghasemi Lati, Shirini, Alinia-Asli, & Rezvani, 2018).
Quantum Chemical Calculations and Molecular Docking Studies Noureddine et al. (2021) conducted a comprehensive study on a novel piperazine derivative, focusing on its molecular geometry, electronic, and vibrational characteristics through quantum chemical calculations. This study underscores the potential of 1-But-3-ynyl-4-phenylpiperazine derivatives in the field of molecular docking and drug design, particularly in identifying ligand interactions with biological targets (Noureddine, ISSAOUI, Gatfaoui, Al-Dossary, & Marouani, 2021).
Safety and Hazards
Properties
IUPAC Name |
1-but-3-ynyl-4-phenylpiperazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2.2ClH/c1-2-3-9-15-10-12-16(13-11-15)14-7-5-4-6-8-14;;/h1,4-8H,3,9-13H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLLSIJVPHNTUGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCN1CCN(CC1)C2=CC=CC=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

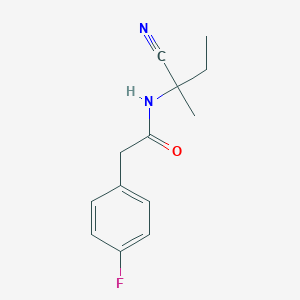
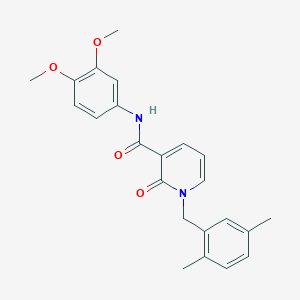
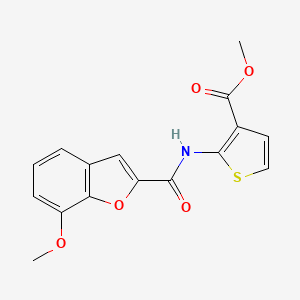
![(3Ar,7aR)-5-methyl-2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid;hydrochloride](/img/structure/B2680908.png)
![N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-[bis(2-methylpropyl)sulfamoyl]benzamide](/img/structure/B2680909.png)

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2680914.png)
![2-[(Dimethylamino)methyl]benzoic acid hydrochloride](/img/no-structure.png)
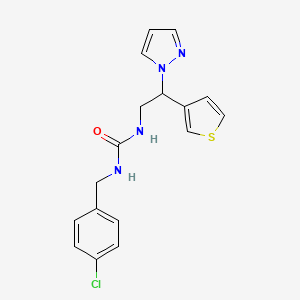

![[4-Amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl 2-(2-formylphenoxy)acetate](/img/structure/B2680919.png)
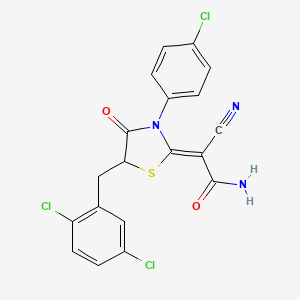
![3-(4-fluorophenyl)-2-[(3-methylphenyl)methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2680924.png)
